Methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate
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Overview
Description
Methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of amino, bromo, and trifluoromethyl groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate typically involves a multi-step process:
Bromination: The starting material, 2-amino-4-(trifluoromethyl)benzoic acid, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 2-position.
Esterification: The brominated intermediate is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Amination: Finally, the ester undergoes amination to introduce the amino group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Formation of derivatives with different substituents replacing the bromo group.
Oxidation Products: Formation of nitro or hydroxyl derivatives.
Reduction Products: Formation of amine derivatives.
Scientific Research Applications
Methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory, antiviral, or anticancer properties.
Agrochemicals: The compound can be utilized in the development of pesticides or herbicides.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Methyl 5-amino-2-bromo-4-fluorobenzoate: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
Methyl 5-amino-2-chloro-4-(trifluoromethyl)benzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: Methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
IUPAC Name |
methyl 5-amino-2-bromo-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-7(14)5(3-6(4)10)9(11,12)13/h2-3H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLQCYLZRAOIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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